molecular formula C13H8Cl2N2O4 B1684120 Niclosamide CAS No. 50-65-7

Niclosamide

Cat. No. B1684120
CAS RN: 50-65-7
M. Wt: 327.12 g/mol
InChI Key: RJMUSRYZPJIFPJ-UHFFFAOYSA-N
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Description

Niclosamide is an FDA-approved anthelmintic drug used for the treatment of parasitic infections . It belongs to the family of medicines called anthelmintics and is used to treat broad or fish tapeworm, dwarf tapeworm, and beef tapeworm infections . It is also being repurposed for other diseases including metabolic diseases, immune system diseases, bacterial and viral infections, asthma, arterial constriction, myopia, and cancer .


Synthesis Analysis

The synthesis of Niclosamide involves the formal condensation of the carboxy group of 5-chlorosalicylic acid with the amino group of 2-chloro-4-nitroaniline . A synthetic method involves mixing 5-chlorosalicylic acid and o-chloro-p-nitroaniline, adding quaternary alkylphosphonium salt, stirring, heating, and reacting for 1-2 hours under a melting condition to obtain a Niclosamide crude product .


Molecular Structure Analysis

Niclosamide has a molecular formula of C13H8Cl2N2O4 and a molecular weight of 327.12 g/mol . It is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-chlorosalicylic acid with the amino group of 2-chloro-4-nitroaniline .


Physical And Chemical Properties Analysis

Niclosamide has a molecular weight of 327.12 g/mol . Its maximum mole fraction solubility at 323.15 K is 1.103 × 10 -3 in PEG400 . It is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-chlorosalicylic acid with the amino group of 2-chloro-4-nitroaniline .

Scientific Research Applications

Broad Clinical Applications

Niclosamide, traditionally known as an antihelminthic drug for treating parasitic infections, has shown potential in a variety of non-parasitic applications. These include treatment for diseases like cancer, bacterial and viral infections, metabolic disorders (Type II diabetes, NASH, NAFLD), artery constriction, endometriosis, neuropathic pain, rheumatoid arthritis, sclerodermatous graft-versus-host disease, and systemic sclerosis. Its mechanism involves uncoupling oxidative phosphorylation and modulating signaling pathways like Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch (Chen, Mook, Premont, & Wang, 2017).

Anticancer Properties

Niclosamide has been identified as a potential anticancer agent, effective in inhibiting various signaling pathways critical to cancer development and progression. Studies have shown its effectiveness in cell cycle arrest, growth inhibition, apoptosis, and targeting cancer stem cells in various in vitro and in vivo models (Li et al., 2014).

Antiviral Potential

Recent research, especially in the context of the COVID-19 pandemic, has highlighted niclosamide's broad antiviral activity. It has shown effectiveness against various viruses like SARS-CoV, MERS-CoV, ZIKV, HCV, and human adenovirus, suggesting its potential as a versatile antiviral agent (Xu, Shi, Li, & Zhou, 2020).

Effects on Cellular and Developmental Processes

Niclosamide's impact extends to cellular and developmental processes. Research involving zebrafish embryos revealed niclosamide's potential effects on embryonic development, particularly its influence on epiboly progression and gene activation during the maternal-to-zygotic transition (Vliet, Dasgupta, & Volz, 2018).

Drug Repurposing and Novel Formulations

Niclosamide has emerged as a key candidate in drug repurposing initiatives for various diseases, including Parkinson's disease, diabetes, and different types of cancers. Its diverse pharmacological activities are linked to its ability to uncouple mitochondrial phosphorylation and affect signaling pathways (Kadri, Lambourne, & Mehellou, 2018).

Safety And Hazards

Niclosamide is very toxic to aquatic life . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment . It is also advised to handle Niclosamide in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Source PubChem
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InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)
Source PubChem
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InChI Key

RJMUSRYZPJIFPJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1420-04-8 (2-aminoethanol (1:1))
Record name Niclosamide [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID7040362
Record name 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
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Molecular Weight

327.12 g/mol
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Physical Description

Solid
Record name Niclosamide
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Solubility

SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL, SOL IN ACETONE, Sol at 20 °C in 150 parts of alcohol, In water = 5-8 mg/L at 20 °C, For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page.
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Vapor Pressure

<9.87X10-9 mm Hg at 20 °C
Record name NICLOSAMIDE
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Mechanism of Action

Niclosamide works by killing tapeworms on contact. Adult worms (but not ova) are rapidly killed, presumably due to uncoupling of oxidative phosphorylation or stimulation of ATPase activity. The killed worms are then passed in the stool or sometimes destroyed in the intestine. Niclosamide may work as a molluscicide by binding to and damaging DNA., Niclosamide has prominent activity against most of the cestodes that infect man; Enterobius (Oxyuris) vermicularis is also susceptible. At low concn, niclosamide stimulates oxygen uptake by Hymenolepis diminuta, but at higher concn respiration is inhibited and glucose uptake is blocked. The principal action of the drug may be to inhibit anaerobic phosphorylation of adenosine diphosphate (ADP) by the mitochondria of the parasite, an energy producing process that is dependent on CO2 fixation ... ., Cestocidal activity is due to inhibition of absorption of glucose by the tapeworm and uncoupling of the oxidative phosphorylation process in the mitochondria of cestodes. Resultant blocking of the Krebs cycle leads to accumulation of lactic acid, which kills the tapeworm. ... overstimulation of adenosine triphosphatase (ATPase) activity of the mitochondria may be related to cestodal action of niclosamide.
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Product Name

Niclosamide

Color/Form

PALE, YELLOW CRYSTALS, ALMOST COLORLESS CRYSTALS, A cream-colored or yellowish-white powder, Bright yellow crystalline solid

CAS RN

50-65-7
Record name Niclosamide
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Record name 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
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Melting Point

225-230 °C
Record name Niclosamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,800
Citations
W Chen, RA Mook Jr, RT Premont, J Wang - Cellular signalling, 2018 - Elsevier
… However recent studies have indicated that niclosamide may … the drug actions of niclosamide are uncoupling of oxidative … of the biological activities of niclosamide, its potential clinical …
Number of citations: 344 www.sciencedirect.com
BMH Al‐Hadiya - Profiles of Drug Substances, Excipients and Related …, 2005 - Elsevier
Publisher Summary This chapter presents a comprehensive profile of niclosamide, which is synthesized industrially by chlorinating salicylic acid in chlorobenzene to yield 5‐…
Number of citations: 86 www.sciencedirect.com
J Xu, PY Shi, H Li, J Zhou - ACS infectious diseases, 2020 - ACS Publications
… activity of niclosamide and … niclosamide as a potent anti-ZIKV inhibitor through an independent quantitative high-throughput screening (qHTS) campaign and found that niclosamide …
Number of citations: 296 pubs.acs.org
Y Li, PK Li, MJ Roberts, RC Arend, RS Samant… - Cancer letters, 2014 - Elsevier
… The current review discusses one such agent, namely niclosamide, which … niclosamide as a potential anticancer agent by various high-throughput screening campaigns. Niclosamide …
Number of citations: 348 www.sciencedirect.com
HM Al-Kuraishy, AI Al-Gareeb, KJ Alzahrani… - Molecular Biology …, 2021 - Springer
Aim/purpose Niclosamide (NCL) is an anthelminthic drug, which is widely used to treat various diseases due to its pleiotropic anti-inflammatory and antiviral activities. NCL modulates of …
Number of citations: 47 link.springer.com
S Singh, A Weiss, J Goodman, M Fisk… - British journal of …, 2022 - Wiley Online Library
… niclosamide, an anti-helminth already in human use as a treatment for COVID-19. In addition, its potent antiviral activity, niclosamide … intranasal formulations of niclosamide, which target …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
H Kadri, OA Lambourne, Y Mehellou - ChemMedChem, 2018 - Wiley Online Library
… Niclosamide is an anthelmintic drug that has been used for … in drug repurposing initiatives, niclosamide has emerged as a … of diseases that niclosamide has shown promise in treating. …
A Wieland, D Trageser, S Gogolok, R Reinartz… - Clinical Cancer …, 2013 - AACR
Purpose: Glioblastoma is a highly malignant, invariably fatal brain tumor for which effective pharmacotherapy remains an unmet medical need. Experimental Design: Screening of a …
Number of citations: 157 aacrjournals.org
I Cabrita, R Benedetto, R Schreiber, K Kunzelmann - JCI insight, 2019 - ncbi.nlm.nih.gov
… niclosamide, a potent inhibitor of TMEM16A identified by high-throughput screening, is an inhibitor of both TMEM16A and TMEM16F. In asthmatic mice, niclosamide … by niclosamide. …
Number of citations: 65 www.ncbi.nlm.nih.gov
P Sanphui, SS Kumar, A Nangia - Crystal growth & design, 2012 - ACS Publications
… were successful to make niclosamide cocrystals. All new … carbonyl acceptor in the niclosamide crystal structure was replaced … Niclosamide–theophylline acetonitrile solvate showed the …
Number of citations: 119 pubs.acs.org

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